molecular formula C10H21I B13031112 2-Iododecane CAS No. 64154-08-1

2-Iododecane

Katalognummer: B13031112
CAS-Nummer: 64154-08-1
Molekulargewicht: 268.18 g/mol
InChI-Schlüssel: HESWECJVRHEYKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iododecane is an organic compound with the molecular formula C₁₀H₂₁I. It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to a decane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Iododecane can be synthesized through the iodination of decane. One common method involves the reaction of decane with iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions. The reaction typically proceeds as follows:

C10H22+I2+HNO3C10H21I+H2O+NO2\text{C}_{10}\text{H}_{22} + \text{I}_2 + \text{HNO}_3 \rightarrow \text{C}_{10}\text{H}_{21}\text{I} + \text{H}_2\text{O} + \text{NO}_2 C10​H22​+I2​+HNO3​→C10​H21​I+H2​O+NO2​

Industrial Production Methods

In an industrial setting, this compound can be produced using large-scale iodination processes. These processes often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iododecane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, cyanide ions, or amines.

    Reduction Reactions: The iodine atom can be reduced to form decane.

    Oxidation Reactions: The decane chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. These reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

    Substitution Reactions: Products include alcohols, nitriles, and amines.

    Reduction Reactions: The major product is decane.

    Oxidation Reactions: Products include decanol, decanal, and decanoic acid.

Wissenschaftliche Forschungsanwendungen

2-Iododecane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various functionalized compounds.

    Biology: It is used in the study of biological processes involving iodine-containing compounds. It can be used to label biomolecules for tracking and imaging purposes.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Wirkmechanismus

The mechanism of action of 2-Iododecane depends on the specific reaction or application. In substitution reactions, the iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In reduction reactions, the iodine atom is removed, and the decane chain is restored. In oxidation reactions, the decane chain undergoes oxidative cleavage to form various oxygenated products.

Vergleich Mit ähnlichen Verbindungen

2-Iododecane can be compared with other alkyl iodides, such as 1-iododecane and 3-iododecane. These compounds share similar chemical properties but differ in the position of the iodine atom on the decane chain. The position of the iodine atom can influence the reactivity and selectivity of the compound in chemical reactions. For example, 1-iododecane may undergo different substitution reactions compared to this compound due to steric and electronic effects.

List of Similar Compounds

  • 1-Iododecane
  • 3-Iododecane
  • 2-Bromodecane
  • 2-Chlorodecane

Eigenschaften

CAS-Nummer

64154-08-1

Molekularformel

C10H21I

Molekulargewicht

268.18 g/mol

IUPAC-Name

2-iododecane

InChI

InChI=1S/C10H21I/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3

InChI-Schlüssel

HESWECJVRHEYKY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.